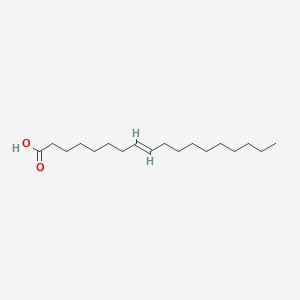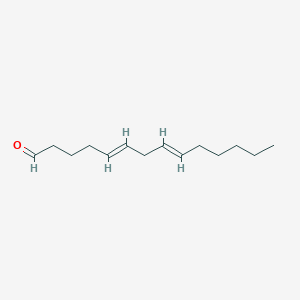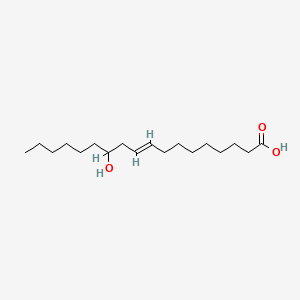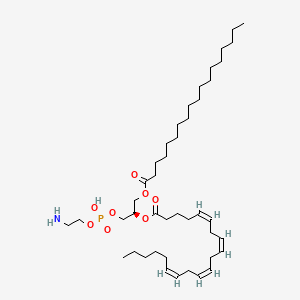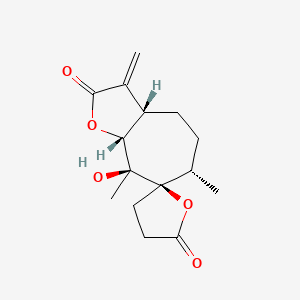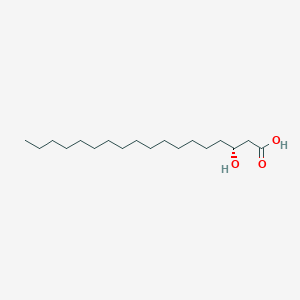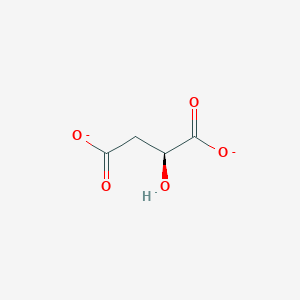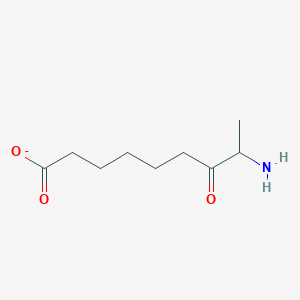
Dehydrosafynol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrosafynol is a long-chain fatty alcohol.
Scientific Research Applications
Catalytic Dehydrogenation in Chemical Processes
Research on catalytic dehydrogenation, such as that conducted by Sattler et al. (2014), has demonstrated the significance of metals and metal oxides in the dehydrogenation of light alkanes. This process is vital for producing light olefins, a key component in various industrial applications. The study provides insights into the materials used for catalysis, discussing factors like active sites, support, promoters, reaction feed impact, and catalyst performance and lifetime (Sattler et al., 2014).
Synthesis and Applications in Organic Chemistry
Dehydroamino acids, closely related to dehydrosafynol, are crucial in organic synthesis and are frequently found in natural products and biologically active compounds. Bonauer et al. (2006) reviewed the synthesis, reactions, and applications of acyclic and cyclic α,β-dehydroamino acids, α,β-dehydroamino esters, and protected α,β-dehydroamino acids since 1999, highlighting their versatility as intermediates (Bonauer et al., 2006).
Advancements in Photocatalytic Degradation
The study by Sakthivel et al. (2003) explored the photocatalytic activity of ZnO and TiO2 in degrading azo dyes, using solar light as the energy source. This research is relevant for understanding the efficiency of photocatalytic degradation processes in environmental applications (Sakthivel et al., 2003).
Superhydrophobic Coatings Development
Research by Young et al. (2017) focused on the tribological behavior and wettability of spray-coated superhydrophobic coatings on aluminum. These coatings mimic natural surfaces like lotus leaves and have numerous applications, including reducing ice and snow accretion on power lines and aircraft (Young et al., 2017).
Post-Translational Modification of Therapeutic Peptides
Kluskens et al. (2005) investigated the post-translational modification of therapeutic peptides by NisB, the dehydratase of the lantibiotic nisin. This modification plays a crucial role in the activity and receptor specificity of biologically active peptides and enhances their biostability and resistance against proteolytic degradation (Kluskens et al., 2005).
properties
CAS RN |
1540-85-8 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(E,2R)-tridec-11-en-3,5,7,9-tetrayne-1,2-diol |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-3,13-15H,12H2,1H3/b3-2+/t13-/m1/s1 |
InChI Key |
CZFQZIRMRQWYEB-YWVDXFKGSA-N |
Isomeric SMILES |
C/C=C/C#CC#CC#CC#C[C@H](CO)O |
SMILES |
CC=CC#CC#CC#CC#CC(CO)O |
Canonical SMILES |
CC=CC#CC#CC#CC#CC(CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



